molecular formula C19H19NO4 B2791920 (Z)-2-(furan-2-ylmethylene)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one CAS No. 903853-12-3

(Z)-2-(furan-2-ylmethylene)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

货号: B2791920
CAS 编号: 903853-12-3
分子量: 325.364
InChI 键: CVFZSUQNCBMEMB-YBEGLDIGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-2-(furan-2-ylmethylene)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C19H19NO4 and its molecular weight is 325.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(Z)-2-(furan-2-ylmethylene)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound and related derivatives, focusing on their pharmacological properties.

Synthesis

The compound can be synthesized through a multi-step reaction involving the condensation of various substituted benzofuran derivatives with furan and pyrrolidine moieties. The synthetic pathway typically involves:

  • Formation of the Benzofuran Core : Using benzofuran derivatives as a starting material.
  • Introduction of Furan and Pyrrolidine Groups : Employing appropriate reagents to achieve the desired substitutions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including the compound . In vitro tests have shown that these compounds exhibit significant activity against various bacterial strains:

  • Bacterial Inhibition : The compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Zone of Inhibition : The zones of inhibition ranged from 18 mm to 24 mm depending on the concentration and specific bacterial strain tested .

Antifungal Activity

The compound has also been evaluated for antifungal activity. It was found to inhibit the growth of fungi such as Candida albicans, showing promise as a potential antifungal agent.

Cytotoxicity and Apoptosis Induction

In cancer research, derivatives of this compound were assessed for cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : The compound was tested against human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines.
  • Mechanism of Action : Results indicated that the compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of interleukin-6 (IL-6) secretion .

Structure-Activity Relationship (SAR)

Understanding how structural modifications influence biological activity is crucial for drug design. Key findings include:

  • Hydroxyl Substituents : The presence of hydroxyl groups at specific positions on the benzofuran ring enhances antibacterial activity.
  • Pyrrolidine Moiety : The incorporation of pyrrolidine significantly contributes to the compound's bioactivity, suggesting that this functional group may play a role in receptor binding or interaction with cellular targets .

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Study on Pyrrolidine Derivatives : A study evaluated various pyrrolidine alkaloids for their antimicrobial properties, revealing that modifications to the furan and benzofuran rings significantly impacted their effectiveness against pathogens .
  • Cancer Cell Line Studies : Research involving the cytotoxic effects on cancer cell lines demonstrated that certain modifications led to enhanced apoptosis rates, highlighting the importance of structural diversity in drug development .

科学研究应用

DRAK2 Inhibition and Diabetes Treatment

Recent studies have identified the compound as a promising inhibitor of DRAK2 (Death-associated protein kinase 2), which plays a significant role in apoptosis and is implicated in diabetes. The compound exhibited potent inhibitory activity with an IC50 value of 0.33 μM, demonstrating its potential to protect pancreatic islet β-cells from apoptosis, thereby offering a novel approach for diabetes treatment . This mechanism highlights the compound's relevance in developing therapeutic agents aimed at enhancing β-cell survival.

Antihyperglycemic Activity

Research has shown that derivatives of this compound can exhibit antihyperglycemic effects. In vivo studies demonstrated that certain pyrrole derivatives related to this benzofuran structure showed significant reductions in blood glucose levels, indicating potential applications for managing diabetes . The structural modifications enhance the bioactivity of these compounds, making them suitable candidates for further development.

Efficacy Against Gram-positive and Gram-negative Bacteria

The compound has been evaluated for its antibacterial activity against various strains of bacteria. It showed notable effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Caulobacter crescentus. These findings suggest that the compound could be developed into a new class of antibacterial agents .

Synthetic Pathways

The synthesis of (Z)-2-(furan-2-ylmethylene)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one can be achieved through various methods, including condensation reactions involving benzofuran derivatives and furan-based aldehydes under controlled conditions . The structural complexity allows for modifications that can enhance its pharmacological properties.

Case Studies

Study Focus Findings
DRAK2 InhibitionIC50 of 0.33 μM; protects β-cells from apoptosis
Antibacterial ActivityEffective against S. aureus and C. crescentus
Antihyperglycemic EffectsSignificant reduction in blood glucose in vivo

属性

IUPAC Name

(2Z)-2-(furan-2-ylmethylidene)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-12-9-15(21)14(11-20-6-2-3-7-20)19-17(12)18(22)16(24-19)10-13-5-4-8-23-13/h4-5,8-10,21H,2-3,6-7,11H2,1H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFZSUQNCBMEMB-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CO3)O2)CN4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CO3)/O2)CN4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。